molecular formula C6H14N2O4Si B14532467 Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate CAS No. 62261-09-0

Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate

Cat. No.: B14532467
CAS No.: 62261-09-0
M. Wt: 206.27 g/mol
InChI Key: BANMJLVHNVHGOS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate is a chemical compound known for its unique structure and reactivity. This compound features a diazene group, which is a functional group containing two nitrogen atoms connected by a double bond, and a trimethylsilyl group, which is a silicon-containing substituent. The presence of these groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate typically involves the reaction of ethyl diazoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the diazene and trimethylsilyl groups. The diazene group can undergo cycloaddition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These properties make the compound a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Ethyl diazoacetate: Similar in structure but lacks the trimethylsilyl group.

    Trimethylsilyl diazomethane: Contains a diazene group and a trimethylsilyl group but differs in the overall structure.

Uniqueness

Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate is unique due to the combination of the diazene and trimethylsilyl groups, which impart distinctive reactivity and stability. This makes it particularly useful in synthetic applications where both stability and reactivity are required.

Properties

CAS No.

62261-09-0

Molecular Formula

C6H14N2O4Si

Molecular Weight

206.27 g/mol

IUPAC Name

ethoxycarbonylimino-oxido-trimethylsilyloxyazanium

InChI

InChI=1S/C6H14N2O4Si/c1-5-11-6(9)7-8(10)12-13(2,3)4/h5H2,1-4H3

InChI Key

BANMJLVHNVHGOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=[N+]([O-])O[Si](C)(C)C

Origin of Product

United States

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